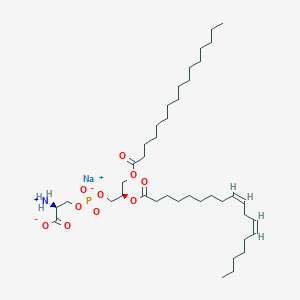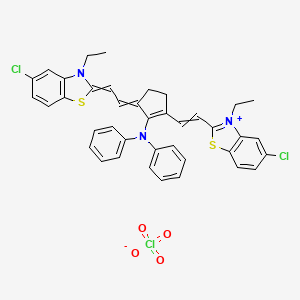![molecular formula C9H19NOS B8266955 [N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide CAS No. 948843-33-2](/img/structure/B8266955.png)
[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide is a complex organic compound characterized by its unique structural features. This compound is notable for its applications in various fields, including synthetic chemistry and medicinal research. Its structure includes a sulfinamide group, which is known for its role in asymmetric synthesis and chiral catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropanesulfinamide and 3-methylbutanal.
Condensation Reaction: The key step involves a condensation reaction between 2-methylpropanesulfinamide and 3-methylbutanal under acidic or basic conditions to form the desired imine.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinamide group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Reaction Conditions: Reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Sulfonamides: From oxidation reactions.
Amines: From reduction reactions.
Substituted Sulfinamides: From nucleophilic substitution reactions.
Scientific Research Applications
[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It can modulate pathways related to oxidative stress and cellular signaling, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-(3-methylbutylidene)-2-propanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
N-(3-methylbutylidene)-2-propanesulfinamide: Lacks the methyl group on the sulfinamide.
2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide: Similar but with different stereochemistry.
Uniqueness
[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide is unique due to its specific stereochemistry and the presence of both an imine and a sulfinamide group, which confer distinct reactivity and selectivity in chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
948843-33-2 |
|---|---|
Molecular Formula |
C9H19NOS |
Molecular Weight |
189.32 g/mol |
IUPAC Name |
(S)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C9H19NOS/c1-8(2)6-7-10-12(11)9(3,4)5/h7-8H,6H2,1-5H3/t12-/m0/s1 |
InChI Key |
SURNLDMUXHLWDG-LBPRGKRZSA-N |
SMILES |
CC(C)CC=NS(=O)C(C)(C)C |
Isomeric SMILES |
CC(C)CC=N[S@@](=O)C(C)(C)C |
Canonical SMILES |
CC(C)CC=NS(=O)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-piperidin-4-yl-1H-imidazo[4,5-b]pyridine;dihydrochloride](/img/structure/B8266872.png)











![(NE,R)-2-methyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B8266965.png)
![(NE,R)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8266975.png)
